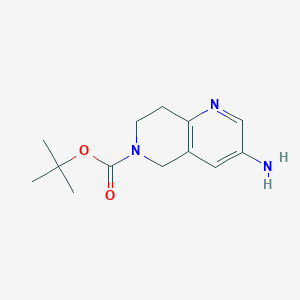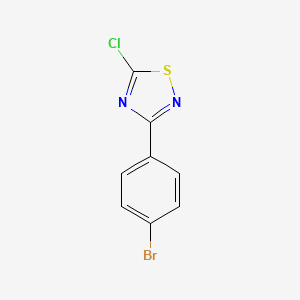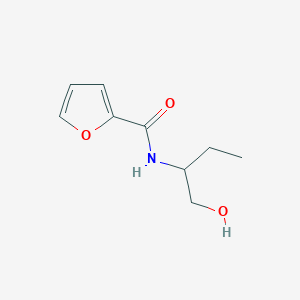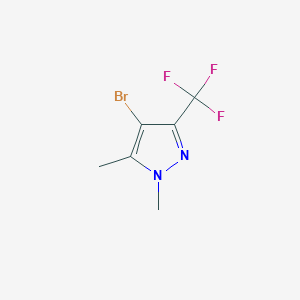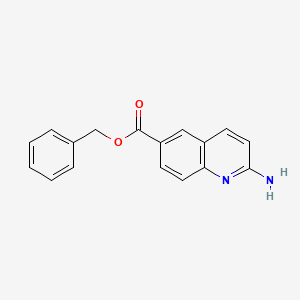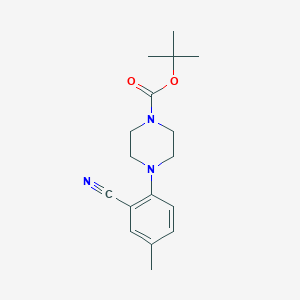
Tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate
Übersicht
Beschreibung
The compound "Tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate" is a derivative of piperazine featuring a tert-butyl group and a 2-cyano-4-methylphenyl moiety. Piperazine derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. Although the specific compound is not directly described in the provided papers, similar compounds with various substituents on the piperazine ring have been synthesized and characterized, indicating the versatility and synthetic accessibility of this class of compounds .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multi-step reactions, starting from commercially available or readily synthesized intermediates. For example, tert-butyl piperazine-1-carboxylate derivatives are often synthesized using condensation reactions, nucleophilic substitution, or amination reactions, as seen in the synthesis of related compounds . The choice of starting materials and reaction conditions can be tailored to introduce various functional groups, as demonstrated in the synthesis of different piperazine derivatives .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by spectroscopic methods such as NMR, LCMS, and IR, and confirmed by single crystal X-ray diffraction analysis . The piperazine ring often adopts a chair conformation, and the substituents can influence the overall shape and conformation of the molecule. For instance, the presence of bulky tert-butyl groups can lead to steric congestion, affecting the molecule's three-dimensional structure . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can also be analyzed to understand the solid-state properties of these compounds .
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For example, the amino group in hydrazide derivatives can be involved in the formation of hydrogen bonds and other intermolecular interactions . The presence of a cyano group in the compound of interest suggests potential reactivity towards nucleophiles, and the ester functionality may be involved in hydrolysis or transesterification reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents. The introduction of tert-butyl groups can increase the lipophilicity of the compound, while the presence of polar functional groups like cyano or ester can affect the compound's solubility in different solvents . The biological activity, such as antibacterial, antifungal, or anthelmintic properties, is also a critical aspect of the chemical properties analysis, with various derivatives showing moderate to poor activity depending on the structure .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthetic Approaches : Research has highlighted various synthetic methods for derivatives of tert-butyl piperazine-1-carboxylate. For example, Gumireddy et al. (2021) prepared a sterically congested piperazine derivative using a modified Bruylants approach, which provides a pharmacologically useful core due to its novel chemistry and the presence of a second nitrogen atom on the N-tert-butyl piperazine substructure (Gumireddy et al., 2021).
- Crystal and Molecular Structure : The molecular structure of various tert-butyl piperazine-1-carboxylate derivatives has been extensively studied. For instance, the crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was characterized by Mamat et al. (2012), providing insights into the bond lengths and angles typical of this piperazine-carboxylate (Mamat et al., 2012).
Biological and Pharmacological Research
- Biological Activity Evaluation : The biological activities of tert-butyl piperazine-1-carboxylate derivatives are being explored. Sanjeevarayappa et al. (2015) synthesized and characterized a derivative, also conducting in vitro antibacterial and anthelmintic activity assessments. This compound exhibited moderate anthelmintic and poor antibacterial activities (Sanjeevarayappa et al., 2015).
Applications in Material Science
- Anticorrosive Properties : In the field of material science, the anticorrosive behavior of tert-butyl piperazine-1-carboxylate derivatives has been investigated. Praveen et al. (2021) focused on the synthesis and anticorrosive activity of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in acidic conditions, finding significant inhibition efficiency (Praveen et al., 2021).
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-13-5-6-15(14(11-13)12-18)19-7-9-20(10-8-19)16(21)22-17(2,3)4/h5-6,11H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHVKEMURDOLEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468463 | |
| Record name | TERT-BUTYL 4-(2-CYANO-4-METHYLPHENYL)PIPERAZINE-1-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate | |
CAS RN |
1027911-78-9 | |
| Record name | TERT-BUTYL 4-(2-CYANO-4-METHYLPHENYL)PIPERAZINE-1-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



